(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone
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Overview
Description
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholino group, a pyrrolopyrimidine core, and a thiophene ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group and the thiophene ring. Common reagents used in these steps include various halogenated intermediates, amines, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of robust purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, amines, and thiophene derivatives under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Methyltetrahydrofuran
- 4-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(13-2-1-7-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVDHSUVGJJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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